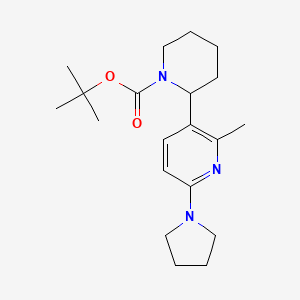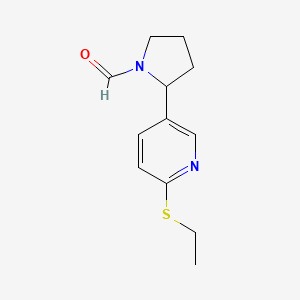
2-(6-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-carbaldehyd ist eine heterocyclische Verbindung, die sowohl Pyridin- als auch Pyrrolidinringe enthält. Diese Verbindung ist aufgrund ihrer potenziellen Anwendungen in der medizinischen Chemie und organischen Synthese von großem Interesse. Das Vorhandensein der Ethylthiogruppe an der 6-Position des Pyridinrings trägt zu ihren einzigartigen chemischen Eigenschaften und ihrer Reaktivität bei.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-carbaldehyd umfasst typischerweise den Aufbau des Pyrrolidinrings, gefolgt von der Einführung der Pyridin-Einheit. Eine gängige Methode beinhaltet die Reaktion von 6-(Ethylthio)pyridin-3-carbaldehyd mit einem geeigneten Pyrrolidinderivat unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat und einem Lösungsmittel wie Dimethylformamid (DMF) oder Tetrahydrofuran (THF) durchgeführt.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich werden Reinigungstechniken wie Kristallisation, Destillation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 6-(ethylthio)pyridine-3-carboxaldehyde with a suitable pyrrolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-carbaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Aldehydgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.
Reduktion: Die Aldehydgruppe kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.
Substitution: Die Ethylthiogruppe kann durch nucleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem wässrigen Medium.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte
Oxidation: 2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-carbonsäure.
Reduktion: 2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-methanol.
Substitution: Verschiedene substituierte Pyrrolidinderivate, abhängig von dem verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-carbaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle und heterocyclischer Verbindungen verwendet.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich als Vorläufer für die Medikamentenentwicklung.
Industrie: Wird bei der Produktion von Feinchemikalien und Pharmazeutika eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-carbaldehyd beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Pyridin- und Pyrrolidinringe ermöglichen es der Verbindung, an verschiedene Enzyme und Rezeptoren zu binden, wodurch deren Aktivität möglicherweise gehemmt wird. Die Ethylthiogruppe kann die Lipophilie der Verbindung erhöhen, wodurch deren Passage durch Zellmembranen erleichtert und ihre Bioverfügbarkeit erhöht wird.
Wirkmechanismus
The mechanism of action of 2-(6-(Ethylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The pyridine and pyrrolidine rings allow the compound to bind to various enzymes and receptors, potentially inhibiting their activity. The ethylthio group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(Pyridin-3-yl)pyrrolidin-1-carbaldehyd: Fehlt die Ethylthiogruppe, was zu unterschiedlichen chemischen Eigenschaften und Reaktivität führt.
2-(6-Methylpyridin-3-yl)pyrrolidin-1-carbaldehyd: Enthält eine Methylgruppe anstelle einer Ethylthiogruppe, was sich auf ihre biologische Aktivität und Löslichkeit auswirkt.
Einzigartigkeit
Das Vorhandensein der Ethylthiogruppe in 2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-carbaldehyd unterscheidet sie von ähnlichen Verbindungen und verleiht ihr einzigartige chemische Eigenschaften und potenzielle biologische Aktivitäten. Dieses strukturelle Merkmal kann ihre Wechselwirkungen mit spezifischen molekularen Zielstrukturen verbessern und sie zu einer wertvollen Verbindung für weitere Forschung und Entwicklung machen.
Eigenschaften
Molekularformel |
C12H16N2OS |
|---|---|
Molekulargewicht |
236.34 g/mol |
IUPAC-Name |
2-(6-ethylsulfanylpyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C12H16N2OS/c1-2-16-12-6-5-10(8-13-12)11-4-3-7-14(11)9-15/h5-6,8-9,11H,2-4,7H2,1H3 |
InChI-Schlüssel |
WCFQLZMRHOTXCL-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NC=C(C=C1)C2CCCN2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


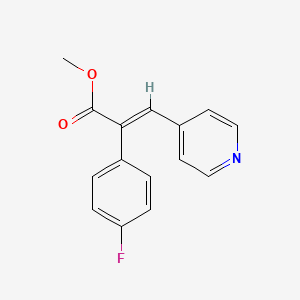
![(R)-5-Benzyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B11823941.png)


![1-[5-Fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B11823959.png)
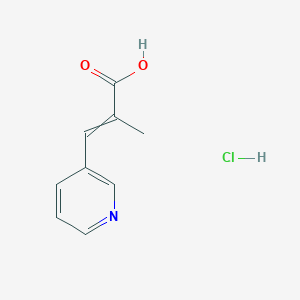
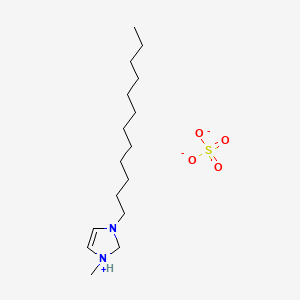
![[(2R,4aR,7aS)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methanol](/img/structure/B11823983.png)
![2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}acrylic acid](/img/structure/B11823985.png)

![Butyl({1'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11823992.png)
![N'-[(1E)-(5-Nitrofuran-2-YL)methylidene]furan-2-carbohydrazide](/img/structure/B11824002.png)
